molecular formula C15H17ClN2O2S B2781256 (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2044706-21-8

(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2781256
CAS No.: 2044706-21-8
M. Wt: 324.82
InChI Key: YLZSIPCARFKBSR-OJERSXHUSA-N
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Description

(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a benzyl group, a thiazole ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine derivative.

    Incorporation of the Thiazole Ring: This can be done through a condensation reaction between a thiazole derivative and the pyrrolidine compound.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzyl and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable for understanding biochemical processes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid
  • (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
  • (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylate

Uniqueness

Compared to similar compounds, (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride stands out due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Biological Activity

(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C₁₁H₁₄N₂O₂S
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 90365-74-5
  • Appearance : Off-white to yellow powder
  • Melting Point : 95 to 101 °C

Antimicrobial Activity

Research indicates that compounds similar to (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine have demonstrated antimicrobial properties. For instance, derivatives containing thiazole rings have been evaluated for their effectiveness against various bacterial strains. A study employing the broth microdilution method revealed that certain thiazole derivatives exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

CompoundTarget PathogenMIC (µg/mL)
Thiazole Derivative AS. aureus32
Thiazole Derivative BC. difficile64

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using A549 human lung cancer cells demonstrated that modifications in the pyrrolidine structure significantly affected cytotoxicity. Compounds with specific substitutions reduced cell viability by up to 63%, indicating a structure-dependent anticancer activity .

Compound ModificationViability Reduction (%)
No substitution63.4
3,5-Dichloro substitution21.2
Esterified form71.3

The mechanism by which (3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine exerts its effects may involve interactions with cellular targets that disrupt essential processes in pathogens and cancer cells. The presence of the thiazole moiety is particularly notable for its role in enhancing bioactivity through potential interactions with protein targets involved in cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various thiazole derivatives showed promising results against resistant strains of bacteria, suggesting that modifications in the thiazole ring can enhance antimicrobial properties .
  • Cytotoxicity in Cancer Models :
    In a comparative analysis with known anticancer agents like cisplatin, the compound's derivatives showed varying degrees of cytotoxicity against A549 cells, indicating potential for further development as an anticancer agent .

Properties

IUPAC Name

(3S,4S)-1-benzyl-4-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S.ClH/c18-15(19)13-10-17(8-11-4-2-1-3-5-11)9-12(13)14-16-6-7-20-14;/h1-7,12-13H,8-10H2,(H,18,19);1H/t12-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZSIPCARFKBSR-OJERSXHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=NC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=NC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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